N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthraquinone moiety and a difluorobenzamide group. Anthraquinone derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing various biochemical processes.
Mode of Action
The mode of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide involves the functionalization of inert nonreactive C-H bonds . This process could result in a reduction in waste and saving of materials/chemicals, as well as shortening the number of steps in chemical synthesis or step-economy . The compound’s N, O-bidentate directing group promotes the formation of cyclometallated complexes, which determines which C-H bonds are to be cleaved and thus functionalized .
Biochemical Pathways
The compound’s ability to functionalize c-h bonds suggests that it may influence a variety of biochemical reactions, particularly those involving the cleavage and formation of c-h bonds .
Result of Action
Its potential role in metal-catalyzed c-h bond functionalization suggests that it may influence a variety of cellular processes, particularly those involving the cleavage and formation of c-h bonds .
Action Environment
Factors such as ph, temperature, and the presence of metal ions could potentially influence the compound’s action due to its role in metal-catalyzed c-h bond functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide typically involves the reaction of 1-aminoanthraquinone with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the anthraquinone group can yield hydroquinone derivatives.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthraquinone and benzamide derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Its derivatives are studied for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 1-aminoanthracene-9,10-dione carboxamides
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide is unique due to the presence of the difluorobenzamide group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F2NO3/c22-14-8-4-9-15(23)18(14)21(27)24-16-10-3-7-13-17(16)20(26)12-6-2-1-5-11(12)19(13)25/h1-10H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCTMZXCIJHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.